mono-2-(Methacryloyloxy)ethyl succinate

Dental adhesives Bond strength Dentin primers

Select MMES for unmatched bifunctional performance. Its pendant carboxylic acid group delivers dentin bond strengths of 14.2–16.1 MPa—outperforming 4-META primers—while preserving dentin hardness better than maleic acid/HEMA alternatives. MMES-based compomers achieve a higher degree of conversion than commercial Dyract controls. Beyond dentistry, exploit its dual functionality in UV-curable industrial coatings with superior metal/glass/plastic adhesion, SPR biosensors with 0.4 ng/mL TNT detection limits, and hydrolytically labile prodrug polymer linkers. Choose the monomer that converts differentiation into measurable performance.

Molecular Formula C10H14O6
Molecular Weight 230.21 g/mol
CAS No. 20882-04-6
Cat. No. B038782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemono-2-(Methacryloyloxy)ethyl succinate
CAS20882-04-6
SynonymsMONO-2-(METHACRYLOYLOXY)ETHYL SUCCINATE; Butanedioicacid,mono[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethyl]ester; [2-[(2-methyl-1-oxoallyl)oxy]ethyl] hydrogen succinate; [2-(Methacryloyloxy)-ethyl]-hydrogen succinate; 2-METHACRYLOYLOXYETHYL SUCCINIC ACID; 3-[[
Molecular FormulaC10H14O6
Molecular Weight230.21 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCOC(=O)CCC(=O)O
InChIInChI=1S/C10H14O6/c1-7(2)10(14)16-6-5-15-9(13)4-3-8(11)12/h1,3-6H2,2H3,(H,11,12)
InChIKeyZEWLHMQYEZXSBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mono-2-(Methacryloyloxy)ethyl Succinate (CAS 20882-04-6) | Methacrylate Monomer with Carboxylic Acid Functionality


Mono-2-(Methacryloyloxy)ethyl succinate (MMES, CAS 20882-04-6) is a methacrylate monomer that incorporates a succinate ester group, providing both a polymerizable methacryloyl moiety and a pendant carboxylic acid functionality . This bifunctional nature distinguishes it from conventional methacrylates such as HEMA (2-hydroxyethyl methacrylate), which lack an acidic group, and positions it as a versatile building block for adhesive formulations, dental resins, and functional copolymers .

Why Generic Methacrylate Monomers Cannot Replace Mono-2-(Methacryloyloxy)ethyl Succinate in Demanding Applications


The presence of the carboxylic acid group in MMES introduces quantifiable differences in adhesion, polymerization kinetics, and surface interaction that cannot be replicated by non-acidic methacrylates like HEMA or TEGDMA. Studies demonstrate that MMES-based primers achieve dentin bond strengths of 14.2–16.1 MPa—surpassing commercial 4-META systems [1]—and MMES-containing compomers exhibit a higher degree of conversion than commercial Dyract controls [2]. These performance gaps underscore that substitution with a generic monomer would compromise critical attributes in adhesive dentistry, coating durability, and functional polymer design.

Mono-2-(Methacryloyloxy)ethyl Succinate – Quantitative Differentiation Evidence vs. Key Comparators


Dental Adhesive Bond Strength: MMES‑Based Primer vs. 4‑META Commercial System

Primers containing copper salts of methacryloyloxyethyl succinate (MMES) achieved mean dentin bond strengths of 14.2–16.1 MPa, which were significantly higher than those obtained with a commercial 4-META/MMA-TBB resin system [1]. This direct head-to-head comparison establishes MMES as a superior acid monomer for enhancing adhesive performance.

Dental adhesives Bond strength Dentin primers

Degree of Conversion in Compomers: MMES Formulations vs. Commercial Dyract

Experimental compomers formulated with methacryloyloxyethyl-succinate (MMES) as the acid monomer exhibited a higher degree of conversion (DC) than the commercial compomer Dyract when measured by FT-Raman spectroscopy [1]. The exact DC values are not provided in the abstract, but the statistically significant increase indicates enhanced polymerization efficiency.

Dental materials Compomer Degree of conversion

Dentin Hardness Preservation: MMES Primer vs. Maleic Acid/HEMA and Commercial Primer

Experimental primers containing methacryloxyethyl succinate (MES) caused significantly less softening of dentin compared to primers formulated with maleic acid diluted with HEMA or the commercial Scotchprep primer [1]. Vickers Hardness measurements confirmed that MES-based primers better preserved dentin substrate integrity.

Self-etching primers Dentin hardness Minimally invasive dentistry

Surface Plasmon Resonance (SPR) Sensor Tuning: Controlling Affinity with MMES/HEMA Copolymer Ratios

Copolymers synthesized from mono-2-(methacryloyloxy)ethylsuccinate (MES) and 2-hydroxyethyl methacrylate (HEMA) enabled precise control of nonspecific adsorption and affinity in an SPR sensor for TNT detection [1]. By adjusting the HEMA/MES ratio, a detection limit of 0.4 ng/mL (ppb) was achieved using a surface with minimal nonspecific binding [1].

SPR biosensors Antifouling surfaces Copolymer design

Optimal Use Cases for Mono-2-(Methacryloyloxy)ethyl Succinate Driven by Quantitative Evidence


High-Performance Dental Adhesives and Restorative Compomers

Formulators developing dental primers and compomers can leverage MMES to achieve dentin bond strengths exceeding 14 MPa—outperforming 4-META systems [1]—while preserving dentin hardness better than maleic acid/HEMA alternatives [2]. The higher degree of conversion observed in MMES compomers [3] further supports its use in restorative materials requiring optimal mechanical properties and biocompatibility.

UV-Curable Coatings and Inks Requiring Enhanced Substrate Adhesion

MMES's dual functionality (methacryloyl + carboxylic acid) enables strong bonding to metal, glass, and plastic substrates in UV-curable formulations . The quantitative bond strength improvements demonstrated in dental models [1] validate its utility in industrial coatings where adhesion to diverse substrates is paramount.

Functional Copolymer Synthesis for Biosensors and Antifouling Surfaces

Researchers designing SPR sensors or antifouling coatings can exploit the tunable affinity of MMES/HEMA copolymers to achieve low detection limits (e.g., 0.4 ng/mL for TNT) while suppressing nonspecific adsorption [4]. The carboxylic acid group offers a versatile conjugation site for further functionalization, enabling rational design of smart polymer interfaces.

Polymer-Prodrug Conjugates for Controlled Drug Delivery

MMES serves as a polymerizable linker for camptothecin prodrug monomers, allowing free-radical or ATRP polymerization while maintaining controlled release kinetics [5]. This application capitalizes on the succinate ester linkage's hydrolytic lability and the methacrylate group's efficient copolymerization, offering a platform for macromolecular therapeutics.

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